molecular formula C9H24SiSn B11840585 Butyldimethyl(trimethylstannyl)silane

Butyldimethyl(trimethylstannyl)silane

Cat. No.: B11840585
M. Wt: 279.08 g/mol
InChI Key: VMPWKRWEAAWHRD-UHFFFAOYSA-N
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Description

Butyldimethyl(trimethylstannyl)silane is an organosilicon compound that features a silicon atom bonded to a butyl group, two methyl groups, and a trimethylstannyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyldimethyl(trimethylstannyl)silane typically involves the reaction of butyldimethylchlorosilane with trimethylstannyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction conditions generally include low temperatures to control the reactivity of the organolithium reagent and to ensure a high yield of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Butyldimethyl(trimethylstannyl)silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: It can act as a reducing agent in certain organic transformations.

    Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanols and siloxanes are the major products.

    Reduction: The major products depend on the specific reaction but can include simpler silanes.

    Substitution: The products vary based on the substituent introduced but can include a wide range of organosilicon compounds.

Scientific Research Applications

Butyldimethyl(trimethylstannyl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which butyldimethyl(trimethylstannyl)silane exerts its effects involves the interaction of the silicon and tin atoms with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilane: Similar in structure but lacks the trimethylstannyl group.

    Trimethylsilyl chloride: Contains a silicon atom bonded to three methyl groups and a chlorine atom.

    Triphenylsilane: Features a silicon atom bonded to three phenyl groups.

Uniqueness

Butyldimethyl(trimethylstannyl)silane is unique due to the presence of both silicon and tin atoms in its structure. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other silanes or stannanes may not be as effective.

Properties

Molecular Formula

C9H24SiSn

Molecular Weight

279.08 g/mol

InChI

InChI=1S/C6H15Si.3CH3.Sn/c1-4-5-6-7(2)3;;;;/h4-6H2,1-3H3;3*1H3;

InChI Key

VMPWKRWEAAWHRD-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)C.C[Sn](C)C

Origin of Product

United States

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